(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione is not fully understood. However, studies have suggested that the compound works by inhibiting key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell growth and proliferation. Additionally, (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development and progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione in lab experiments is its potent anti-cancer properties. The compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the product.
Zukünftige Richtungen
There are several future directions for the study of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione. One area of research is the development of new cancer therapies that utilize this compound. Another area of research is the study of the compound's mechanism of action, which could lead to the development of new drugs that target key enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, there is potential for the use of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione in other fields, such as agriculture and environmental science, due to its anti-inflammatory and antioxidant properties.
Synthesemethoden
The synthesis of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 4-ethoxy-3-iodo-5-methoxybenzaldehyde and 3-(4-methylbenzyl)imidazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions of temperature and pressure to ensure high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
Produktname |
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione |
---|---|
Molekularformel |
C21H21IN2O4 |
Molekulargewicht |
492.3 g/mol |
IUPAC-Name |
(5Z)-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H21IN2O4/c1-4-28-19-16(22)9-15(11-18(19)27-3)10-17-20(25)24(21(26)23-17)12-14-7-5-13(2)6-8-14/h5-11H,4,12H2,1-3H3,(H,23,26)/b17-10- |
InChI-Schlüssel |
VBQANRCSMPSNHY-YVLHZVERSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1I)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C)OC |
SMILES |
CCOC1=C(C=C(C=C1I)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1I)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.